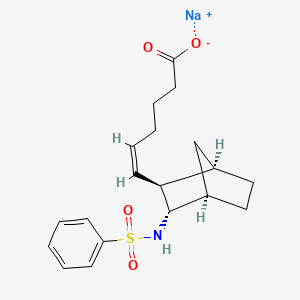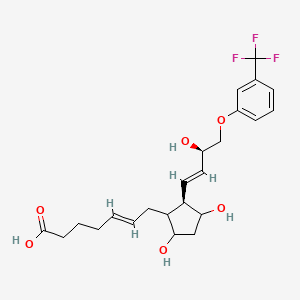
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a tetranor structure. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha typically involves multiple steps, starting with the preparation of the trifluoromethyl phenoxy precursor. This precursor is then subjected to various chemical reactions to introduce the tetranor structure and achieve the final compound. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boron reagent with a trifluoromethyl phenoxy halide in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group through radical intermediates, often using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar trifluoromethyl phenoxy structure and are used as herbicides.
Trifluoromethyl-substituted phthalocyanines: Known for their optical and electronic properties, these compounds are used in sensors and photocatalysis.
Uniqueness
16-(3-(Trifluoromethyl)phenoxy)-17,18,19,20-tetranor-2,3-trans-didehydro-pgf1-alpha stands out due to its unique tetranor structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
73307-37-6 |
|---|---|
Molecular Formula |
C23H29F3O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(E)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18?,19-,20?,21?/m1/s1 |
InChI Key |
WWSWYXNVCBLWNZ-GENIHYLESA-N |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


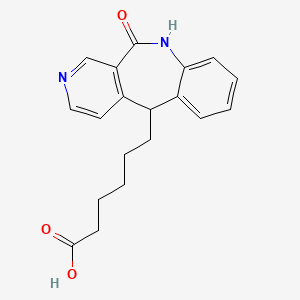

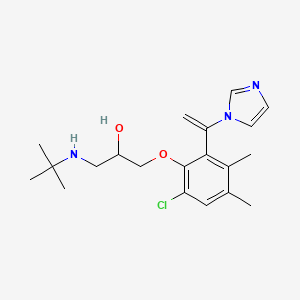
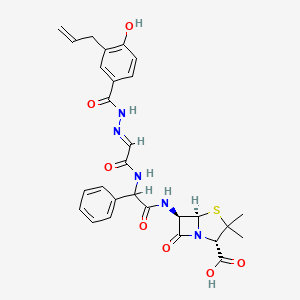

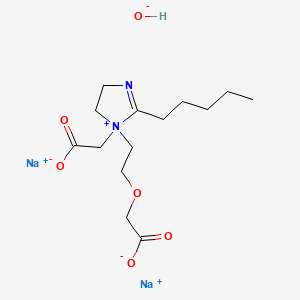

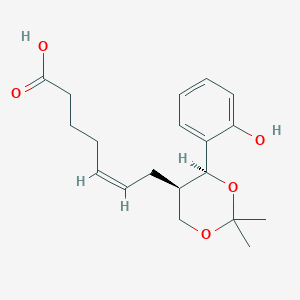
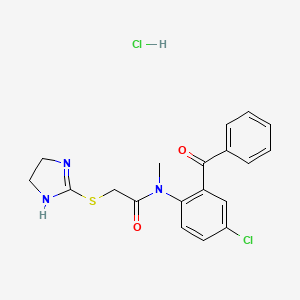
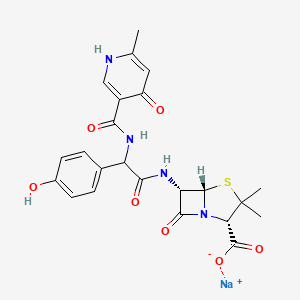
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)

